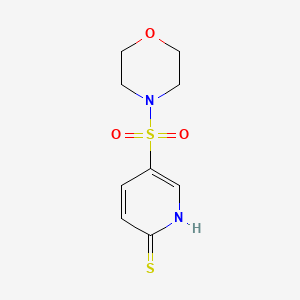

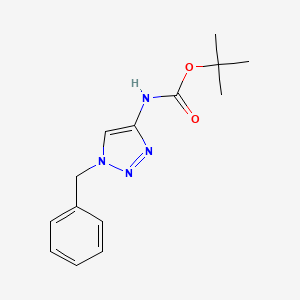

![molecular formula C8H9N3O4 B2722297 3-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 866157-47-3](/img/structure/B2722297.png)

3-[(5-nitropyridin-2-yl)amino]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-nitropyridin-2-yl)amino]propanoic Acid, also known as N-(5-nitro-2-pyridinyl)-beta-alanine, is a chemical compound with the molecular weight of 211.18 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) .Scientific Research Applications

Fluorescence Derivatisation

A study conducted by Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The derivatised amino acids exhibited strong fluorescence, making them potentially useful in biological assays and imaging applications due to their strong emission in physiological pH and good quantum yields (V. Frade, Síria A. Barros, J. Moura, M. Gonçalves, 2007).

Synthesis and Properties of Nucleoside Analogues

Kim et al. (2012) described the synthesis and properties of a cyano-dZ nucleoside analogue, which has a cyano group instead of a nitro group, highlighting its potential in expanding the genetic alphabet in DNA and RNA. This research underlines the compound's significance in biotechnological applications and genetic engineering (Hyo-Joong Kim, Fei Chen, S. Benner, 2012).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

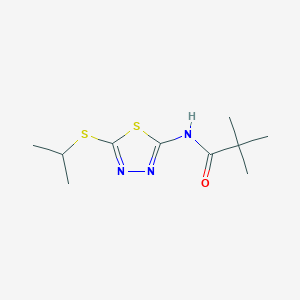

Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral in the preparation of peptidomimetics or biologically active compounds. This research provides a pathway for creating triazole-based scaffolds, useful in drug design and discovery (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, M. Taddei, 2015).

Selective Nucleation and Discovery of Organic Polymorphs

Mitchell et al. (2001) investigated the crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile on single-crystal substrates, resulting in the selective growth of specific polymorphs. This study contributes to the field of material science, especially in the selective nucleation and discovery of organic polymorphs, which has implications for pharmaceuticals and materials engineering (C. A. Mitchell, L. Yu, M. Ward, 2001).

Antioxidant, Anti-inflammatory, and Antiulcer Activity of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized a series of novel amino acid conjugates to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. This research highlights the therapeutic potential of such conjugates in managing oxidative stress, inflammation, and gastric ulcers, marking a significant contribution to medicinal chemistry (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).

Properties

IUPAC Name |

3-[(5-nitropyridin-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQMFRLYNNBJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

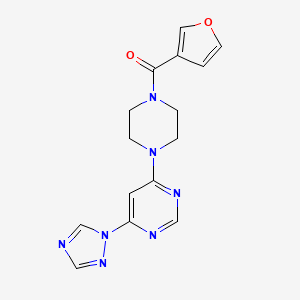

![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)

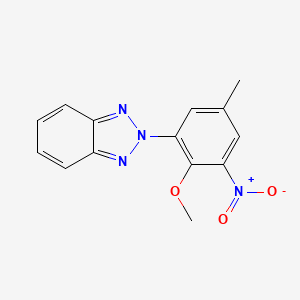

![3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2722221.png)

![(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2722223.png)

![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)

![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2722232.png)

![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)

![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)